molecular formula C17H19FN4O2S2 B11680929 2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide

2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B11680929
M. Wt: 394.5 g/mol
InChI Key: GGIGTLOAIKCYQT-UVTDQMKNSA-N
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Description

2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 4-methylpiperazine to yield the target compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorobenzylidene moiety can interact with hydrophobic pockets in proteins, while the thiazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Compared to these compounds, 2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide is unique due to the presence of the piperazine ring, which can enhance its solubility and bioavailability .

Properties

Molecular Formula

C17H19FN4O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C17H19FN4O2S2/c1-20-6-8-21(9-7-20)19-15(23)11-22-16(24)14(26-17(22)25)10-12-4-2-3-5-13(12)18/h2-5,10H,6-9,11H2,1H3,(H,19,23)/b14-10-

InChI Key

GGIGTLOAIKCYQT-UVTDQMKNSA-N

Isomeric SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S

Canonical SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=S

Origin of Product

United States

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